|

NAME

|

N-vinyl pyrrolidone Mizoroki-Heck

|

|

Name

|

FC(F)(F)c1ccc(N2CP(c3ccccc3)CN(c3ccc(C(F)(F)F)cc3)CP(c3ccccc3)C2)cc1

|

|

Quantity

|

0.006 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

FC(F)(F)c1ccc(N2CP(c3ccccc3)CN(c3ccc(C(F)(F)F)cc3)CP(c3ccccc3)C2)cc1

|

Addition Order |

1 |

|

Name

|

|

|

Quantity

|

0.005 mmol

|

|

Type

|

|

|

Smiles

|

C1=C\CC/C=C\CC/1.C1=C\CC/C=C\CC/1.[Ni]

|

Addition Order |

2 |

|

Name

|

|

|

Quantity

|

0.2 mmol

|

|

Type

|

reactant

|

|

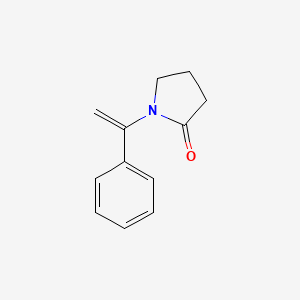

Smiles

|

C=CN1CCCC1=O

|

Addition Order |

5 |

|

Name

|

|

|

Quantity

|

0.05 mmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

O=S(=O)(Oc1ccccc1)C(F)(F)F

|

Addition Order |

6 |

|

Control Type

|

WELL_PLATE

|

|

Setpoint

|

1.2 mL

|

|

Material

|

GLASS

|

|

Attachments

|

MAT

|

|

Type

|

GLOVE_BOX

|

|

Details

|

nitrogen atmosphere

|

|

Control Type

|

DRY_ALUMINUM_PLATE

|

|

Setpoint

|

85 °C

|

|

Type

|

STIR_BAR

|

|

Rate

|

MEDIUM

|

|

RPM

|

0

|

|

Reflux

|

|

|

Conditions are dynamic

|

|

Sensitive to moisture |

1 |

Sensitive to oxygen |

1 |

|

Type

|

ADDITION

|

|

Phase kept

|

Filtrate

|

|

Automated

|

1

|

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

internal standard

|

|

Smiles

|

COc1cc(OC)cc(OC)c1

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 5.013006e+07 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(c1ccccc1)N1CCCC1=O

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 4340614 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1CCCN1/C=C/c1ccccc1

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 3999766 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

| Type | Value | Analysis |

|---|---|---|

| AREA | 0 | GC-FID |

|

Type

|

GC

|

|

Details

|

Ran our standard GC-FID method for this plate.

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |